N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide
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Overview
Description
N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
- Benzothiophene derivatives
- Quinoline derivatives
- Carbamoylating agents
- Catalysts such as palladium or copper
Industrial Production Methods: For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
- Continuous flow reactors for better control over reaction conditions.
- Automated synthesis to reduce human error and increase efficiency.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
- Oxidation : Using oxidizing agents like potassium permanganate.
- Reduction : Using reducing agents like lithium aluminum hydride.
- Substitution : Halogenation or nitration reactions.
- Oxidizing agents : Potassium permanganate, hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Catalysts : Palladium on carbon, copper iodide.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
- Chemistry : As a building block for more complex molecules.
- Biology : Studied for its potential biological activities, such as antimicrobial or anticancer properties.
- Medicine : Potential use as a therapeutic agent.
- Industry : Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved might include:
- Enzyme inhibition : Blocking the activity of specific enzymes.
- Receptor binding : Modulating the activity of receptors.
- DNA intercalation : Inserting between DNA bases and disrupting replication.
Comparison with Similar Compounds
Similar Compounds:
- Quinoline derivatives : Known for their antimalarial and anticancer activities.
- Benzothiophene derivatives : Studied for their anti-inflammatory and antimicrobial properties.
Uniqueness: N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is unique due to its specific structural features, which may confer distinct biological activities compared to other quinoline or benzothiophene derivatives.
Properties
IUPAC Name |
N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23Cl2N3O2S/c1-2-14-7-9-17-23(11-14)35-27(24(17)25(30)33)32-26(34)18-13-22(15-8-10-19(28)20(29)12-15)31-21-6-4-3-5-16(18)21/h3-6,8,10,12-14H,2,7,9,11H2,1H3,(H2,30,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUSCWWHIQGVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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